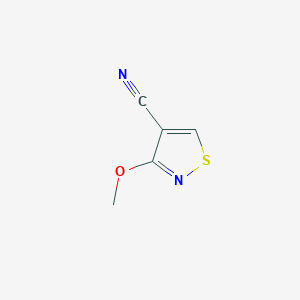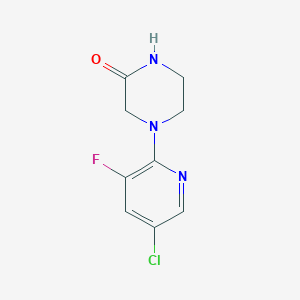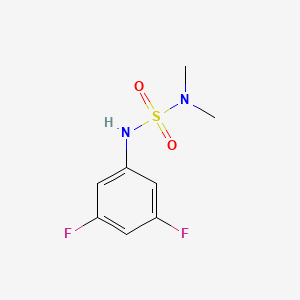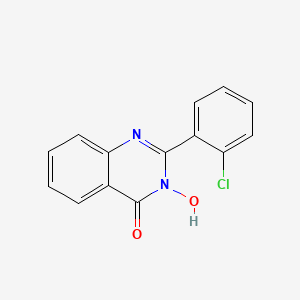
2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
Vue d'ensemble
Description
2-(2-Chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, also known as CPHQ, is a synthetic compound with a wide range of applications in scientific research. CPHQ is a member of the quinazolinone family, which is a heterocyclic aromatic compound containing a fused 4-membered ring of two nitrogen atoms and two carbon atoms. CPHQ is a white powder that is soluble in water and organic solvents. Its chemical formula is C11H7ClN2O.
Mécanisme D'action
2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone acts as a reagent, catalyst, and building block for organic molecules. It acts as a reagent by catalyzing the formation of covalent bonds between two molecules. It acts as a catalyst by speeding up the rate of a reaction and increasing the yield of the desired product. It acts as a building block by providing the necessary functional groups for the formation of the desired molecule.
Biochemical and Physiological Effects
2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone has an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In addition, 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone has been shown to have an inhibitory effect on the enzyme tyrosinase, which is responsible for the production of melanin in the skin. 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to have a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone has several advantages for lab experiments. It is a non-toxic, water-soluble compound that can be easily synthesized and stored. It has a wide range of applications in scientific research and can be used as a reagent, catalyst, and building block for organic molecules. However, 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone also has some limitations. It is not very stable and can easily decompose in the presence of light and heat.
Orientations Futures
In the future, 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone could be used in the development of new drugs and therapies for a variety of diseases. It could also be used as a building block for the synthesis of novel organic compounds. Additionally, 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone could be further studied to identify its potential therapeutic effects on various physiological and biochemical processes. Finally, 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone could be used in the development of new imaging and biosensing techniques.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is widely used in scientific research as a reagent, catalyst, and building block for organic molecules. It is used in the synthesis of organic compounds, such as quinazoline derivatives, which are used in the treatment of diseases such as cancer, diabetes, and hypertension. 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is also used in the synthesis of fluorescent dyes, which are used in imaging and biosensing applications.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17(13)19/h1-8,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQIVAAUAZNPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide](/img/structure/B2855694.png)
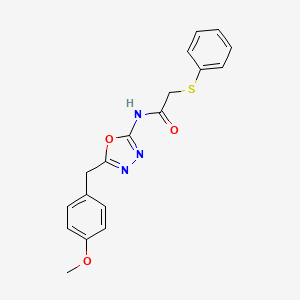
![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855696.png)
![3-(2-methoxynaphthalen-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B2855697.png)
![6-Acetyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2855699.png)

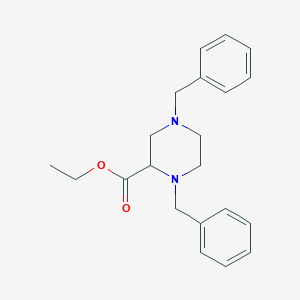
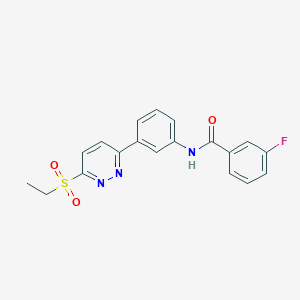
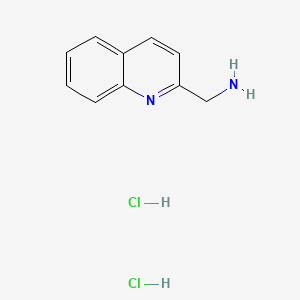
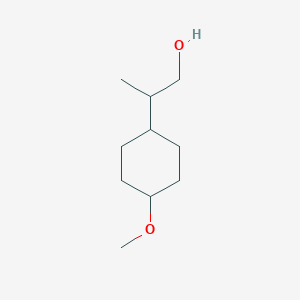
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2855712.png)
